molecular formula C21H24N2O4 B304395 1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione

1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione

Cat. No. B304395
M. Wt: 368.4 g/mol
InChI Key: ZGDKRMHVGBBXBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidines. It has been the focus of many scientific studies due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione is not fully understood. However, it has been suggested that it works by inhibiting the production of prostaglandins and other inflammatory mediators. It has also been found to activate the opioid receptors, which may contribute to its analgesic effects.
Biochemical and physiological effects:
1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It has also been found to decrease the expression of COX-2 and iNOS, which are enzymes involved in the inflammatory response. In addition, it has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione in lab experiments is its potential applications in various fields. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities, which make it a promising compound for further research. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use.

Future Directions

There are several future directions for the research of 1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione. One of the directions is to further investigate its mechanism of action to optimize its use. Another direction is to explore its potential use as a drug delivery system. In addition, it would be interesting to study its effects on other inflammatory mediators and enzymes. Finally, it would be beneficial to investigate its potential use in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, 1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione is a promising compound that has been studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. However, further research is needed to fully understand its mechanism of action and optimize its use.

Synthesis Methods

The synthesis of 1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione involves the reaction between 4-ethoxybenzaldehyde and 3-methoxyphenethylamine in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with maleic anhydride to obtain the final compound.

Scientific Research Applications

1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. It has also been studied for its potential use as a drug delivery system.

properties

Product Name

1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-3-[2-(3-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione

InChI

InChI=1S/C21H24N2O4/c1-3-27-17-9-7-16(8-10-17)23-20(24)14-19(21(23)25)22-12-11-15-5-4-6-18(13-15)26-2/h4-10,13,19,22H,3,11-12,14H2,1-2H3

InChI Key

ZGDKRMHVGBBXBE-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC(=CC=C3)OC

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC(=CC=C3)OC

Origin of Product

United States

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